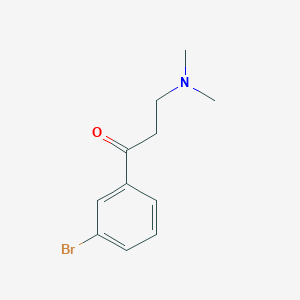

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one

Description

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one (CAS: 51949-05-4) is a Mannich base derivative characterized by a 3-bromophenyl ketone group linked to a dimethylamino moiety at the γ-position of the propan-1-one backbone. Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of approximately 254.13 g/mol. The bromine atom at the meta position of the aromatic ring contributes to its lipophilicity and electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(dimethylamino)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQXTHKQDGGMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358368 | |

| Record name | STK093370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51949-05-4 | |

| Record name | STK093370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with dimethylamine and acetone in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 3-bromobenzoic acid or other oxidized products.

Reduction: Formation of 1-(3-bromophenyl)-3-(dimethylamino)propan-1-ol.

Substitution: Formation of substituted phenyl ketones with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one has several scientific research applications, including:

Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers may investigate its biological activity and potential as a lead compound for drug development.

Industrial Applications: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence its binding affinity and selectivity towards these targets. The compound’s effects are mediated through various biochemical pathways, which can be elucidated through detailed studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one (CAS: N/A)

- Structure : Chlorine substituent at the para position of the phenyl ring.

- Molecular Weight : ~218.5 g/mol (lower than bromophenyl analog due to Cl vs. Br).

- However, the lower lipophilicity of chlorine may reduce membrane permeability in biological systems .

- Synthesis : Prepared via Mannich reaction using dimethylamine and formaldehyde under reflux conditions, similar to bromophenyl analogs .

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one vs. 1-(4-Chlorophenyl) Analog

Heterocyclic Analogs

1-(Benzo[b]thiophen-7-yl)-3-(dimethylamino)propan-1-one

- Structure : Benzo[b]thiophene replaces the phenyl ring.

- The molecular weight is comparable (~249.35 g/mol).

- Synthesis : Synthesized via Mannich reaction with vinylmagnesium bromide and dimethylamine in THF .

1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one

- Structure : Benzimidazole ring instead of bromophenyl.

- Properties : The nitrogen-rich benzimidazole moiety enables hydrogen bonding, making it suitable for targeting enzymes or DNA. Exhibits antitubercular activity in Mannich base derivatives .

- Synthesis: Formed by refluxing with formaldehyde and amines in ethanol .

Complex and Functionalized Derivatives

1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one

- Structure : Ferrocene (iron-containing) and methyl sulfonyl groups.

- Properties : Ferrocene imparts redox activity, while the sulfonyl group enhances COX-2 inhibition. Demonstrates cytotoxicity in cancer cell lines .

- Synthesis : Ultrasonic-assisted reaction improves yield and reduces reaction time .

1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one (CAS: 1774520-57-8)

Pyridyl and Polycyclic Analogs

3-(Dimethylamino)-1-(6-methoxypyridin-3-yl)propan-1-one

- Structure : Methoxy-pyridine ring replaces phenyl.

- Properties : The pyridine nitrogen and methoxy group enhance solubility and electron-donating effects. Molecular weight = ~222.28 g/mol.

- Applications : Explored as analogs of tuberculosis drug bedaquiline .

1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one Hydrochloride

- Structure : Dihydroanthracene core.

- Molecular weight = 333.84 g/mol (with HCl) .

Biological Activity

1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one, a compound belonging to the class of phenyl ketones, has garnered attention for its potential biological activities. The presence of a bromine atom and a dimethylamino group significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.

- Molecular Formula : C11H12BrN

- Molecular Weight : 250.12 g/mol

- Structure : The compound features a bromine atom attached to a phenyl ring and a dimethylamino group linked to a propanone chain.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

- DNA Interaction : The compound can bind to DNA, potentially altering gene expression and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the microbroth dilution method. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

The antifungal potential of the compound was assessed against several fungal species, including Candida albicans and Aspergillus niger. The MIC values obtained were:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 10 |

| Trichophyton rubrum | 15 |

The results indicate that the compound shows promising antifungal activity, particularly against Aspergillus niger, suggesting its potential use in treating fungal infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. A series of experiments were conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following IC50 values were recorded:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that the compound has moderate cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound. Researchers modified the dimethylamino group to explore structure-activity relationships. One derivative showed enhanced antifungal activity with an MIC value of 5 µg/mL against Candida albicans, demonstrating the importance of structural modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.